N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the thiophene ring system.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in scaling up the synthesis of these compounds for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is unique due to its specific combination of a thiophene ring system with a cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHZZQPHYCTUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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